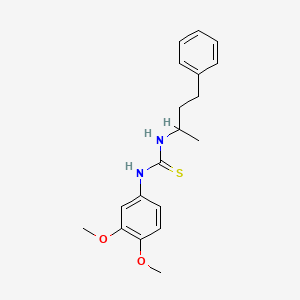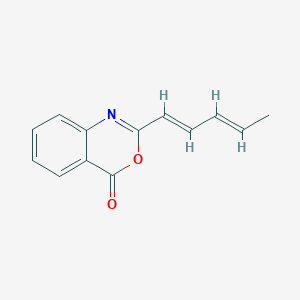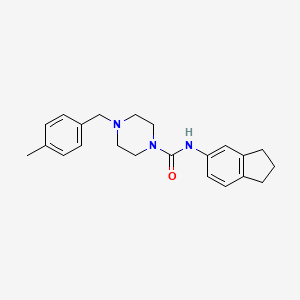
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea
描述
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that plays a role in pain regulation, mood, and appetite. URB597's ability to inhibit FAAH has led to its use in scientific research to better understand the endocannabinoid system and its potential therapeutic applications.
作用机制
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's mechanism of action involves inhibition of FAAH, which leads to increased levels of anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of effects including pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
This compound's inhibition of FAAH leads to increased levels of anandamide, which in turn produces a variety of biochemical and physiological effects. These effects include pain relief, mood regulation, and appetite control. This compound has also been found to have anti-inflammatory effects and to promote neurogenesis in the brain.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in lab experiments is its selectivity for FAAH inhibition, which allows researchers to study the effects of increased anandamide levels without affecting other neurotransmitter systems. However, one limitation is that this compound's effects on anandamide levels may not be specific to FAAH inhibition, as it has been found to have off-target effects on other enzymes.
未来方向
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea and its effects on the endocannabinoid system. One area of interest is the use of this compound in the treatment of pain and inflammation. Another area of interest is the potential use of this compound in the treatment of anxiety and depression. Additionally, further research is needed to better understand this compound's off-target effects and to develop more selective FAAH inhibitors.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been used in a variety of scientific research applications, including studies on pain regulation, addiction, and anxiety. In a study on pain regulation, this compound was found to increase anandamide levels and reduce pain sensitivity in mice. In addiction research, this compound has been shown to reduce drug-seeking behavior in rats. In anxiety research, this compound has been found to reduce anxiety-like behavior in mice.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-phenylbutan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(24)21-16-11-12-17(22-2)18(13-16)23-3/h4-8,11-14H,9-10H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFEIWQVRCNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4839304.png)
![1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)


![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)

![2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
![1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)

![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4839398.png)
![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)
